molecular formula C10H16Cl2N2O B1510411 3-(Piperazin-1-yl)phenol dihydrochloride

3-(Piperazin-1-yl)phenol dihydrochloride

Cat. No.: B1510411
M. Wt: 251.15 g/mol
InChI Key: FHNJGCZCAODEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)phenol dihydrochloride (CAS 807624-37-9) is a high-purity, salt-form chemical reagent widely utilized as a versatile synthon and key intermediate in pharmaceutical research and development . The compound features a phenolic group linked to a piperazine ring, a privileged scaffold in drug discovery due to its favorable physicochemical properties and ability to contribute to target binding . The piperazine moiety is a common feature in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . As a building block, this dihydrochloride salt facilitates the construction of more complex molecules, particularly through reactions involving its secondary amine group, and is especially valuable in the synthesis of compounds designed for kinase inhibition and receptor modulation studies . The product is offered with a documented molecular weight of 251.15 g/mol and a molecular formula of C10H16Cl2N2O . For optimal stability and shelf life, this material should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

3-piperazin-1-ylphenol;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;;/h1-3,8,11,13H,4-7H2;2*1H

InChI Key

FHNJGCZCAODEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)O.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of 3-(Piperazin-1-yl)phenol dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
3-(Piperazin-1-yl)phenol dihydrochloride C₁₀H₁₅Cl₂N₃O* 276.15 g/mol Phenol, Piperazine High solubility (dihydrochloride salt); potential CNS activity (inferred)
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) C₁₃H₁₈Cl₃N₃O 330.66 g/mol Chlorophenyl, Methylpiperazine White crystalline powder; m.p. 198–200°C; anticonvulsant activity
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride C₁₃H₁₉Cl₃N₂O₂ 349.67 g/mol Chlorophenyl, Propanoic acid CAS 1185294-04-5; antibacterial/antipsychotic potential
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 g/mol Chlorophenyl, Ethoxyacetic acid Antihistamine; CAS 130018-87-0; used in allergy treatment
3-(Piperazin-1-yl)propionic acid ethyl ester dihydrochloride C₉H₂₀Cl₂N₂O₂ 259.17 g/mol Ethyl ester, Propionic acid Pale-yellow solid; intermediate in drug synthesis

*Note: Molecular formula and weight for 3-(Piperazin-1-yl)phenol dihydrochloride are inferred from structural analogues in .

Functional Comparison

Anticonvulsant Activity
  • Compound 12 (N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride): Exhibits dose-dependent anticonvulsant effects in rodent models, attributed to modulation of GABAergic pathways .
  • 3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-dihydrofuran-2-one dihydrochloride : Shows superior anticonvulsant and antioxidant activity compared to pregabalin in mice, with ED₅₀ values < 15 mg/kg .
Analgesic and CNS Effects
  • Phenothiazine derivatives (e.g., 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride): Demonstrated antipsychotic activity in haloperidol-induced catalepsy models, likely via dopamine receptor antagonism .
  • Levocetirizine dihydrochloride: Acts as a histamine H₁-receptor antagonist, highlighting the role of piperazine derivatives in non-CNS applications (e.g., allergy relief) .
Antimicrobial Activity
  • Compound F-1 and F-2 (phenothiazine derivatives): Inhibit growth of S. aureus, P. aeruginosa, and K.

Key Structural Determinants of Activity

Substituents on the Aromatic Ring :

  • Chlorophenyl groups (e.g., in Compound 12 and Levocetirizine) enhance lipophilicity and receptor binding affinity .
  • Trifluoromethyl groups (e.g., in ) improve metabolic stability and bioavailability .

Linker Chemistry :

  • Ethyl ester or propionic acid linkers (e.g., in and ) influence solubility and pharmacokinetics.

Counterion Effects :

  • Dihydrochloride salts universally improve aqueous solubility compared to free bases .

Preparation Methods

General Synthetic Strategies for Piperazine-Containing Phenols

The synthesis of 3-(piperazin-1-yl)phenol dihydrochloride typically involves the nucleophilic substitution or palladium-catalyzed amination reactions to attach the piperazine ring to a phenol derivative. The key challenge is to efficiently couple the piperazine nitrogen with the aromatic ring, often substituted with halogens or activated leaving groups.

Palladium-Catalyzed Buchwald–Hartwig Amination

One of the most effective and widely used methods to prepare N-arylpiperazines, including 3-(piperazin-1-yl)phenol derivatives, is the Buchwald–Hartwig amination. This method involves the Pd-catalyzed coupling of halogenated aromatic compounds with piperazine or its protected derivatives.

  • Typical Procedure:

    • Use of 2-bromophenyl or 2-iodophenyl precursors.
    • Reaction with N-Boc-piperazine or unprotected piperazine.
    • Catalysis by palladium complexes, often with phosphine ligands.
    • Subsequent acidic deprotection to yield the free piperazine phenol.
  • Yields and Conditions:

    • Yields reported range from 66% to 95%, with higher yields observed when using iodo derivatives and optimized ligands.
    • Reaction temperatures typically range from 100°C to 130°C.
    • Solvents used include aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).

This method is favored due to its high efficiency and selectivity in forming the C-N bond between the aromatic ring and piperazine.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenols

Another approach involves the nucleophilic displacement of activated halogens (usually chlorine or fluorine) on phenol derivatives by piperazine.

  • Key Points:

    • The aromatic ring is activated by electron-withdrawing groups or heteroatoms to facilitate nucleophilic attack.
    • Piperazine acts as the nucleophile, displacing the halogen.
    • This method can be regioselective, especially in systems like dichloropyrimidines, but is adaptable to phenol systems with suitable activation.
  • Reaction Conditions:

    • Typically conducted in polar aprotic solvents such as DMSO, DMF, or NMP.
    • Temperatures range from 50°C to 140°C, often optimized around 120°C.
    • Organic bases such as triethylamine or N,N-diisopropylethylamine are used to neutralize released acids and promote reaction.
  • Example:

    • Reaction of para-halo-nitrophenol derivatives with piperazine in the presence of organic bases and solvents like DMSO at 120°C yields N-(4-hydroxyphenyl)-piperazine derivatives.
    • Subsequent reduction steps can be used to modify nitro groups if present.

Reduction and Salt Formation to Obtain Dihydrochloride

After the formation of the free base 3-(piperazin-1-yl)phenol, conversion to the dihydrochloride salt is typically performed to enhance stability and solubility.

  • Procedure:

    • Treatment of the free base with concentrated hydrochloric acid in an appropriate solvent (e.g., tetrahydrofuran or water).
    • Control of pH to ≤ 2 to ensure full protonation of the piperazine nitrogens.
    • Isolation by filtration or crystallization.
  • Notes:

    • The dihydrochloride salt form is common for pharmaceutical applications due to improved handling and bioavailability.

Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes Typical Yield (%)
1 Pd-catalyzed Buchwald–Hartwig amination 2-bromophenyl derivative + N-Boc-piperazine, Pd catalyst, aprotic solvent, 100–130°C Followed by acidic deprotection 66–95
2 Nucleophilic aromatic substitution Para-halo-phenol derivative + piperazine, organic base (triethylamine), DMSO, 120°C Suitable for activated halogens >90 (in optimized cases)
3 Reduction (if nitro groups present) Pd/C catalyst, sodium hypophosphite, methoxyethanol, 70–75°C Converts nitro to amino groups High
4 Salt formation Treatment with concentrated HCl, pH ≤ 2 Forms dihydrochloride salt Quantitative

Research Findings and Optimization Insights

  • Catalyst Choice: Palladium catalysts with specific ligands (e.g., phosphines) significantly improve yields and selectivity in Buchwald–Hartwig amination.

  • Solvent Effects: Aprotic solvents such as DMSO, DMF, and NMP facilitate nucleophilic aromatic substitution and palladium-catalyzed reactions by stabilizing intermediates and enhancing solubility.

  • Base Selection: Organic bases like triethylamine and N,N-diisopropylethylamine optimize reaction rates and yields by neutralizing acids formed during substitution.

  • Temperature Control: Maintaining reaction temperatures between 100°C and 130°C balances reaction kinetics and minimizes side reactions.

  • Protection/Deprotection: Use of N-Boc-piperazine protects the amine during coupling and allows for clean deprotection under acidic conditions to yield the free piperazine phenol.

Q & A

Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)phenol dihydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting phenol derivatives with piperazine under basic conditions, followed by hydrochloride salt formation. For example:

  • Step 1 : React 3-hydroxyphenylboronic acid with 1-Boc-piperazine via Suzuki-Miyaura coupling to form the piperazine-phenol intermediate.
  • Step 2 : Deprotect the Boc group using HCl/dioxane, followed by precipitation in diethyl ether to yield the dihydrochloride salt .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is the purity of 3-(Piperazin-1-yl)phenol dihydrochloride assessed?

Purity is validated using:

  • Thin-layer chromatography (TLC) : Silica gel plates with ethyl acetate/methanol (8:2) as the mobile phase; Rf ≈ 0.4–0.5 .
  • HPLC : C18 column, UV detection at 254 nm, gradient elution (0.1% TFA in water/acetonitrile). Retention time: ~6.2 min .
  • Elemental analysis : Match theoretical vs. experimental C, H, N, and Cl content (e.g., Cl%: ~21.5% for dihydrochloride) .

Q. What storage conditions ensure compound stability?

  • Store in airtight, light-resistant containers at 2–8°C.
  • Desiccate with silica gel to prevent hygroscopic degradation.
  • Avoid prolonged exposure to temperatures >25°C, which can cause decomposition (evidenced by TLC smearing after 6 months under suboptimal conditions) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions during structural characterization?

Discrepancies in NMR or mass spectra often arise from residual solvents, salt forms, or tautomerism. Mitigation strategies include:

  • Cross-validation : Compare ESI-MS (expected [M+H]+: ~285.2) with 1H NMR (piperazine protons at δ 3.1–3.3 ppm, aromatic protons at δ 6.7–7.1 ppm) .
  • Salt adjustment : Confirm dihydrochloride formation via chloride ion titration (e.g., potentiometric AgNO3 titration) .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the piperazine ring .

Q. What experimental strategies optimize reaction yield in synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos for Suzuki coupling improves yield (from 65% to 85%) compared to Pd(PPh₃)₄ .
  • Solvent effects : Using DMF/H₂O (9:1) enhances solubility of intermediates, reducing side-product formation .
  • Reaction monitoring : In situ FTIR tracks Boc deprotection (disappearance of C=O stretch at ~1680 cm⁻¹) to optimize HCl stoichiometry .

Q. How does the hydrochloride salt form influence solubility and bioactivity?

  • Solubility : The dihydrochloride salt increases aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for freebase) due to ionic interactions .
  • Bioactivity : Protonation of the piperazine nitrogen enhances receptor binding (e.g., serotonin 5-HT1A, Ki = 18 nM for dihydrochloride vs. 42 nM for freebase) .
  • Comparative studies : Replace HCl with other counterions (e.g., citrate, sulfate) to assess pharmacokinetic differences .

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